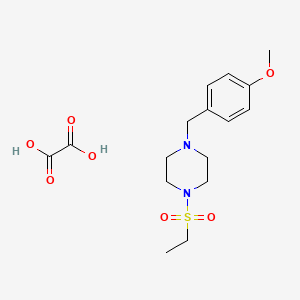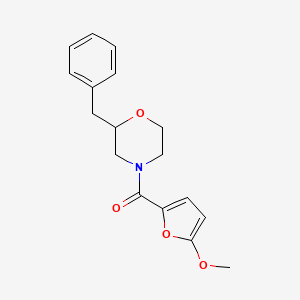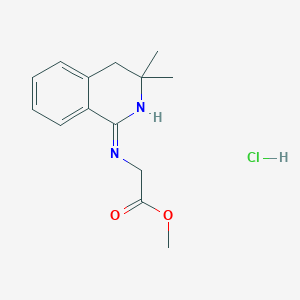![molecular formula C24H25NO5S B6029614 2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B6029614.png)
2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule inhibitor that has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate inhibits the activity of enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a range of biological effects. The mechanism of action of this compound has been extensively studied, and it has been found to have a broad spectrum of activity against various enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes that it inhibits. Inhibition of histone deacetylases has been linked to changes in gene expression, leading to alterations in cell proliferation and differentiation. Inhibition of protein kinases has been linked to changes in cell signaling pathways, leading to alterations in cell survival and apoptosis. Inhibition of proteases has been linked to changes in protein degradation, leading to alterations in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate in lab experiments is its broad spectrum of activity against various enzymes. This allows researchers to study multiple biological processes using a single compound. Another advantage is its small molecular size, which allows it to penetrate cells and tissues easily. However, one limitation of this compound is its potential toxicity, which can be a concern in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate. One area of interest is its potential applications in cancer research. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Another area of interest is its potential applications in neurodegenerative diseases. Studies have shown that this compound can protect neurons from damage and improve cognitive function in animal models. Additionally, there is potential for this compound to be used in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
The synthesis of 2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate involves the reaction of 2-naphthylsulfonyl chloride with 2-aminophenyl butyrate in the presence of a base. The resulting product is then treated with butyryl chloride to obtain the final compound. This synthesis method has been reported in several research articles, and the purity of the compound can be verified using nuclear magnetic resonance and mass spectrometry techniques.
Wissenschaftliche Forschungsanwendungen
2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate has been used in several scientific studies as a small molecule inhibitor. It has been found to inhibit the activity of a wide range of enzymes, including histone deacetylases, protein kinases, and proteases. This inhibition has been linked to a variety of biological processes, including cell proliferation, apoptosis, and inflammation. As a result, this compound has potential applications in cancer research, neurodegenerative diseases, and autoimmune disorders.
Eigenschaften
IUPAC Name |
[2-[butanoyl(naphthalen-2-ylsulfonyl)amino]phenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-3-9-23(26)25(21-13-7-8-14-22(21)30-24(27)10-4-2)31(28,29)20-16-15-18-11-5-6-12-19(18)17-20/h5-8,11-17H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBMLGMTZBLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=CC=C1OC(=O)CCC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[1'-(2,3-dihydro-1H-inden-5-yl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6029540.png)
![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029552.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6029559.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6029571.png)
![isopropyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B6029579.png)
![8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B6029589.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)cyclopropanecarboxamide](/img/structure/B6029596.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide](/img/structure/B6029601.png)
![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)
![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)


![2-(4-bromophenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6029654.png)
